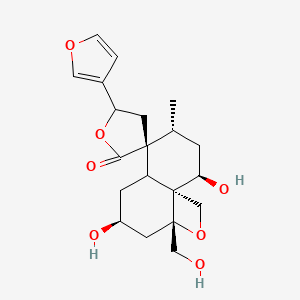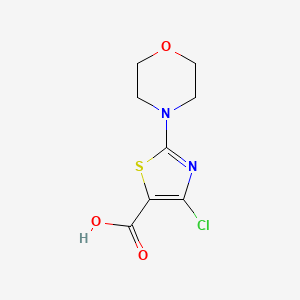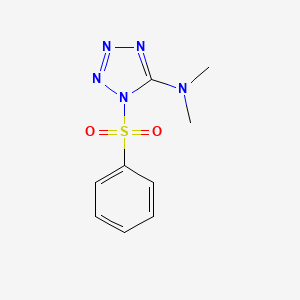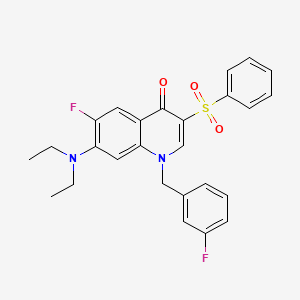![molecular formula C12H7FN2O B2583165 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-47-8](/img/structure/B2583165.png)
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused oxazole and pyridine ring system. Its chemical structure consists of a pyridine ring fused to an oxazole ring, with a fluorophenyl group attached at the 2-position of the oxazole ring. This compound exhibits interesting photophysical properties and has been studied for various applications .
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine involves several steps. One common synthetic route includes cyclization reactions between appropriate precursors. Researchers have explored both conventional and microwave-assisted methods to achieve efficient synthesis. Detailed synthetic procedures and optimization strategies are documented in the literature .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is crucial for understanding its properties. Quantum chemical calculations and spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into bond lengths, angles, and overall geometry. The compound’s aromaticity, steric effects, and electronic distribution play a significant role in its behavior .
Chemical Reactions Analysis
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine can participate in various chemical reactions. These include substitution reactions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Mechanistic studies elucidate the pathways and intermediates involved in these reactions .
Physical And Chemical Properties Analysis
- Solubility : 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine’s solubility varies with the choice of solvent. It shows a considerable batochromic shift in fluorescence when dissolved in different polar solvents .
- Spectroscopic Properties : UV-Vis absorption and fluorescence spectra provide valuable data on its electronic transitions and energy levels .
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activity
2-(Substituted phenyl)oxazolo[4,5-b]pyridines, including variants with 4-fluorophenyl groups, have shown potential as nonacidic anti-inflammatory agents. They exhibit good anti-inflammatory and analgesic activity, with some compounds having activity comparable to phenylbutazone or indomethacin. These compounds are noteworthy for not causing irritation in the gastrointestinal tract, which is a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).
Fluorescence and Charge Transfer Properties
Studies on the fluorescence behavior of oxazolo[4,5-b]pyridine derivatives, including those with fluorophenyl substituents, indicate that these compounds exhibit strong charge transfer character in their fluorescence. This characteristic is influenced by the introduction of electron withdrawing and donating groups. The fluorescence properties of these compounds have been explored in various solvents and under different conditions, making them of interest in photophysical research (Mac et al., 2007).
Antimicrobial Activities
2-(Substituted)oxazolo[4,5-b]pyridine derivatives have demonstrated antimicrobial activities against various bacterial strains, including drug-resistant isolates. Specific variants, such as those with trifluoromethylphenyl and trifluoromethoxyphenyl substituents, have shown better activity against certain bacteria compared to traditional antibiotics like ampicillin. This suggests potential applications in the development of new antimicrobial agents (Celik et al., 2021).
Dyes and Pigments
2-(Aminophenyl)oxazolo[4,5-b]pyridines have been used to create monoazo dyes suitable for polyamide fabrics. Some of these dyes were modified to produce cationic dyes for acrylic fibers. The color properties of these dyes have been assessed, highlighting their potential use in textile dyeing and coloration (Barni et al., 1985).
Organic Semiconductors
2-(Hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives have potential applications as organic semiconductors. Their photophysical properties, influenced by different substituents, make them candidates for use in electronic and optoelectronic devices. The synthesis, characterization, and optical properties of these compounds suggest their suitability for applications in the field of organic electronics (Briseño-Ortega et al., 2018).
Palladium-Catalyzed Arylation
Oxazolo[4,5-b]pyridine has been used in palladium-catalyzed C-2 arylation reactions. This process is efficient at low temperatures and can tolerate various aryl halides. This method has applications in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and material science applications (Zhuravlev, 2006).
Mécanisme D'action
- Photophysical Properties : The fluorescence behavior of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is influenced by its excited-state properties. The Marcus theory describes its radiative back electron transfer, which involves solvent reorganization energy, transition dipole moments, and energy differences between ground and excited states .
- Biological Activity : Some derivatives of this compound exhibit antibacterial properties. Their mode of action likely involves interactions with cellular targets, but further studies are needed to fully understand their biological effects .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYDWZUDJZVSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)



![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)






